

Rogletimide administration route

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rogletimide

CAS No.: 92788-10-8

Cat. No.: S541767

Get Quote

Rogletimide Application Notes

1. Basic Drug Profile

- **Drug Name: Rogletimide** (also known as Pyridoglutethimide) [1]
- **Pharmacological Class:** Selective, non-steroidal (Type II) aromatase inhibitor [1] [2]
- **Therapeutic Application:** Investigated for the treatment of hormone-sensitive advanced breast cancer in postmenopausal women. It was developed as an analogue of aminoglutethimide but designed to be more selective for the aromatase enzyme [1] [3].
- **Development Status:** Never marketed. Clinical trials were unsuccessful due to its lower potency compared to subsequent aromatase inhibitors [1].

2. Route of Administration and Dosage The sole route of administration evaluated in clinical trials was **oral (by mouth)** [1]. Clinical studies investigated a range of doses to determine efficacy and establish a dose-response relationship [1].

3. Mechanism of Action Rogletimide acts as a reversible (Type II) aromatase inhibitor. It binds to the haem group of the cytochrome P450 aromatase enzyme, competitively and reversibly inhibiting the conversion of androgens (androstenedione) to estrogens (estrone). This suppression of estrogen biosynthesis is the basis for its therapeutic effect in estrogen receptor-positive breast cancer [1] [2].

The following diagram illustrates the workflow for profiling an aromatase inhibitor like **Rogletimide**, from its molecular mechanism to clinical evaluation:

Quantitative Data Summary

The table below summarizes key quantitative data for **Rogletimide** and other aromatase inhibitors from clinical studies, highlighting its relative position in the drug class [1].

Table 1: Comparison of Aromatase Inhibitors in Clinical Use and Development

Generation	Medication	Dosage	% Aromatase Inhibition	Class	IC50 (nM)
First	Rogletimide	800 mg twice/day	73.8%	Type II	?
First	Aminoglutethimide	250 mg four times/day	90.6%	Type II	4,500
Second	Formestane	250 mg every 2 weeks (i.m.)	84.8%	Type I	30
Third	Anastrozole	1 mg once/day	96.7–97.3%	Type II	10
Third	Letrozole	0.5 mg once/day	98.4%	Type II	2.5
Third	Exemestane	25 mg once/day	97.9%	Type I	15

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency [1] [2].

- **Objective:** To evaluate the ability of **Rogletimide** to inhibit the aromatase enzyme in a cell-free or cell-based system.
- **Materials:**

- Human placental microsomes or aromatase-expressing cell lines (e.g., JEG-3, MCF-7aro).
- Radiolabeled androgen substrate (e.g., ^{14}C - or ^3H -androstenedione).
- Test compounds: **Rogletimide**, Aminoglutethimide (reference control).
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- NADPH-regenerating system.
- Scintillation counter and fluid.
- **Methodology:**
 - **Reaction Setup:** Incubate the enzyme source with a fixed concentration of the radiolabeled substrate and varying concentrations of **Rogletimide** in the presence of the NADPH-regenerating system.
 - **Incubation:** Allow the reaction to proceed at 37°C for a predetermined time (e.g., 30-60 minutes).
 - **Reaction Termination:** Stop the reaction by adding an organic solvent (e.g., trichloroacetic acid) or by placing the tubes on ice.
 - **Product Extraction and Measurement:** Extract the tritiated water ($^3\text{H}_2\text{O}$) released during the aromatization reaction using charcoal or chloroform. The radioactivity in the aqueous phase is measured with a scintillation counter.
 - **Data Analysis:** Plot the percentage of enzyme activity remaining against the log of the inhibitor concentration. The IC_{50} value is the concentration of **Rogletimide** that inhibits 50% of the enzyme activity under the specified conditions.

Protocol 2: In Vivo Estrogen Suppression Study in Postmenopausal Models

This protocol assesses the efficacy of **Rogletimide** in suppressing systemic estrogen levels in a clinically relevant model [1] [3].

- **Objective:** To measure the suppression of plasma estrogens (Estradiol - E2, Estrone - E1) in postmenopausal patients or animal models following oral administration of **Rogletimide**.
- **Materials:**
 - Postmenopausal women with advanced breast cancer (clinical trial) or an appropriate ovariectomized animal model.
 - **Rogletimide** for oral administration.
 - Blood collection tubes (EDTA).
 - Radioimmunoassay (RIA) or highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) kits for estrogen measurement.
- **Methodology:**
 - **Baseline Measurement:** Collect a pre-dose blood sample from each subject to establish baseline plasma estrogen levels.
 - **Drug Administration:** Administer **Rogletimide** orally at the specified doses (e.g., 200 mg, 400 mg, 800 mg twice daily) [1].

- **Post-Dose Sampling:** Collect blood samples at predetermined time points post-administration (e.g., trough levels before the next dose).
- **Sample Processing:** Centrifuge blood samples to isolate plasma and store at -80°C until analysis.
- **Hormone Assay:** Measure the concentrations of E1, E2, and estrone sulfate (E1S) in the plasma samples using RIA or LC-MS/MS.
- **Data Analysis:** Calculate the percentage suppression from baseline for each estrogen at each dose level to establish the dose-response relationship.

Conclusion

Rogletimide represents an early effort to develop a selective aromatase inhibitor with an oral route of administration. While it demonstrated a clear dose-dependent effect on estrogen synthesis, its development was halted due to insufficient potency when compared to the subsequent, more powerful third-generation inhibitors like letrozole and anastrozole [1] [3]. The data and protocols outlined here serve as a historical reference for researchers studying the evolution of endocrine therapy for breast cancer.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Wikipedia Rogletimide [en.wikipedia.org]
2. Comparative clinical pharmacology and pharmacokinetic ... [sciencedirect.com]
3. Aromatase inhibition in the treatment of advanced breast ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Rogletimide administration route]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541767#rogletimide-administration-route>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com